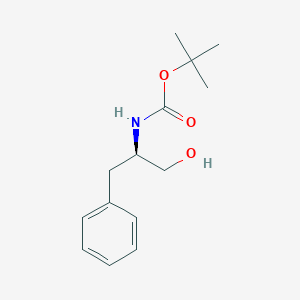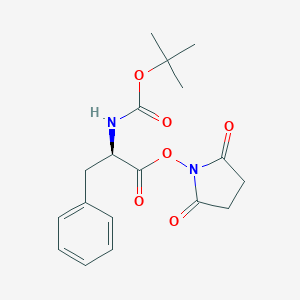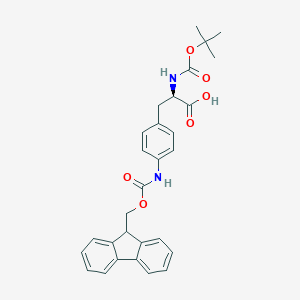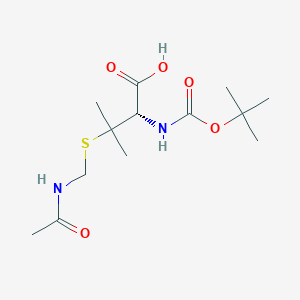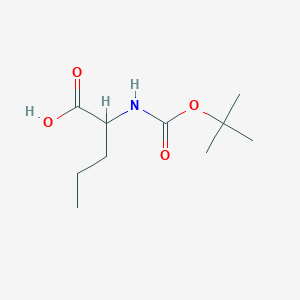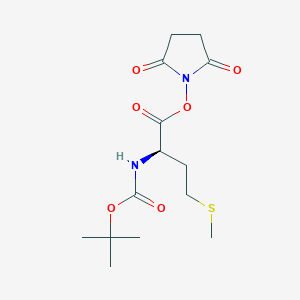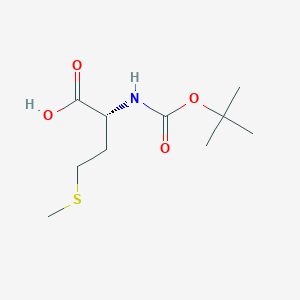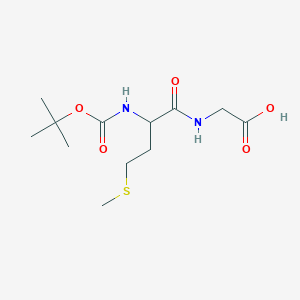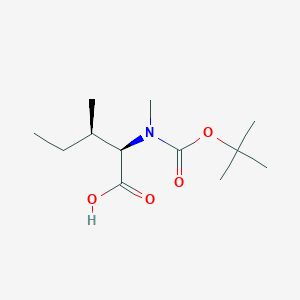
(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221,27 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-D-cysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, is an N-Boc-protected form of D-Cysteine . It is a strong inhibitor of Escherichia coli growth and also functions to provide inorganic sulfates for the sulfation of xenobiotics .
Mode of Action
The mode of action of Boc-D-cysteine is primarily through its interaction with its targets. The compound is used in the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . It is also used in the deprotection of amino acids and peptides at high temperatures .
Biochemical Pathways
Boc-D-cysteine plays a role in the biosynthesis of cysteine from serine in bacteria . It is also involved in the regulation of programmed cell death (PCD) in plants, where oxidative stress induces a set of cysteine proteases .
Pharmacokinetics
The pharmacokinetics of Boc-D-cysteine is influenced by the Drug to Antibody Ratio (DAR), which represents the average number of antibody-conjugated small molecule cytotoxic drugs . Lower DAR will reduce the potency of ADC, but higher DAR will affect the ADC analysis pharmacokinetics and toxicity .
Result of Action
The result of Boc-D-cysteine’s action is the inhibition of Escherichia coli growth and the provision of inorganic sulfates for the sulfation of xenobiotics . It also plays a role in the regulation of programmed cell death (PCD) in plants .
Action Environment
The action environment of Boc-D-cysteine can influence its action, efficacy, and stability. For instance, the compound’s action can be influenced by environmental stress, as seen in its role in the regulation of programmed cell death (PCD) in plants . Furthermore, the compound’s efficacy and stability can be influenced by factors such as temperature, as seen in its use in the deprotection of amino acids and peptides at high temperatures .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFTGTXIUDKIZ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466162 |
Source


|
| Record name | Boc-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149270-12-2 |
Source


|
| Record name | Boc-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
